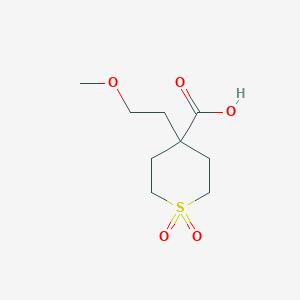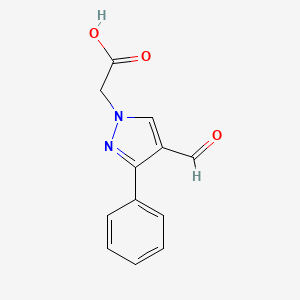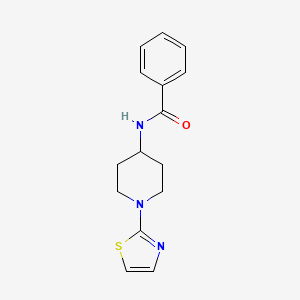
N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide, also known as CTAP, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the mu-opioid receptor, which plays a key role in pain perception and addiction. CTAP has been shown to have analgesic properties in animal models, and may have potential as a treatment for opioid addiction.
Aplicaciones Científicas De Investigación
Structural and Synthetic Insights
Stereoselective Synthesis and Structural Characterization A study by Saito et al. (2007) detailed the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides. This work is pivotal for understanding the synthetic routes and stereochemical outcomes relevant to derivatives of N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide, contributing to the synthetic chemistry field by showcasing methodologies for accessing complex indole frameworks with potential for diverse scientific applications Saito, Matsuo, & Ishibashi, 2007.
Characterization and Crystallography In another research avenue, Rani et al. (2015) provided a deep dive into the synthesis, characterization, and Hirshfeld surface analysis of a related 2-thiophene acetic acid derivative. Their work underscores the importance of crystallographic and spectroscopic techniques in elucidating the molecular structure and intermolecular interactions of complex organic compounds. Such analyses are crucial for understanding the physical and chemical properties of new compounds, including those related to N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide Rani, Chakravarthy, Mohana, Lokanath, & Sridhar, 2015.
Mechanistic and Molecular Insights
Intramolecular Cyclization Studies Kametani, Ohsawa, and Ihara (1981) investigated the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution, a process that provides insight into the mechanisms underpinning the formation of complex indole structures. This study enriches our understanding of chemical reactivity and offers a foundational perspective on creating molecules with intricate architectures, similar to N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide derivatives Kametani, Ohsawa, & Ihara, 1981.
Antimicrobial Activity Exploration The quest for new antimicrobial agents led Ali et al. (2010) to synthesize and evaluate the antimicrobial activity of thiazole, bisthiazole, pyridone, and bispyridone derivatives. Their research highlights the potential for compounds structurally related to N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide to serve as templates for developing novel antimicrobial agents, showcasing the interdisciplinary applications of such molecules in addressing global health challenges Ali, Helal, Mohamed, Ali, & Ammar, 2010.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2OS/c1-18-12-13-19(2)20(14-18)15-27-16-24(22-10-6-7-11-23(22)27)29-17-25(28)26-21-8-4-3-5-9-21/h6-7,10-14,16,21H,3-5,8-9,15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJNZNXKAKWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2676854.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B2676858.png)



![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)
![Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2676864.png)
![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)